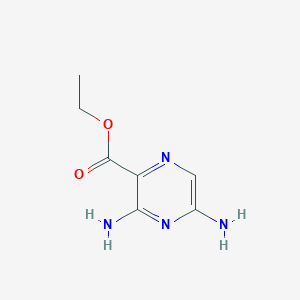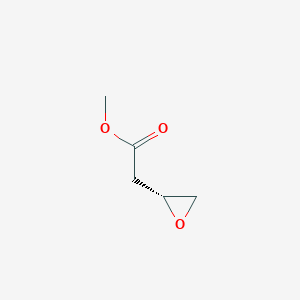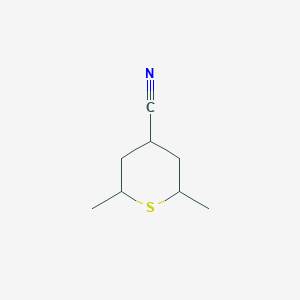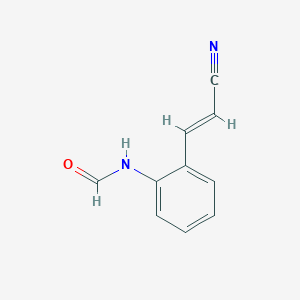![molecular formula C8H5NO3S B13036186 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . Another method involves the reaction of 7-bromothieno[3,2-c]pyridine-4(5H)-one with copper(I) cyanide in N,N-dimethylformamide (DMF) under reflux conditions, followed by treatment with hydrochloric acid and iron(III) chloride .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thieno[2,3-c]pyridine compounds.
Aplicaciones Científicas De Investigación
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential anti-inflammatory and anticancer properties.
Medicine: It is explored as a candidate for drug development due to its biological activities.
Industry: Used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on cellular pathways involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
4-Hydroxythieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno[2,3] core structure but differ in their functional groups and biological activities.
2-(3’,4’,5’-Trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: These derivatives are studied for their antiproliferative activity against cancer cells.
Uniqueness: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H5NO3S |
|---|---|
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)5(3-9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
Clave InChI |
HMFCVIXXVCXBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=CNC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)


![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)


![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)



![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
